Chromafenozide-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

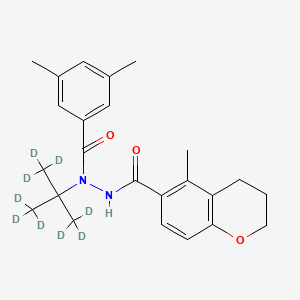

Chromafenozide-d9, also known as Chromafenozide, is a chemical compound commonly used as an insecticide. The suffix “-d9” indicates that this compound is a deuterated form, meaning that certain hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This labeling is significant in research and analytical studies as deuterated compounds can be tracked or quantified in chemical reactions or biological systems due to their unique mass .

準備方法

Synthetic Routes and Reaction Conditions

Chromafenozide-d9 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Chromafenozide molecule. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium incorporation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

化学反応の分析

Types of Reactions

Chromafenozide-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using common reducing agents to yield reduced forms.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

科学的研究の応用

Chromafenozide-d9 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of Chromafenozide in various chemical reactions.

Biology: The compound is employed in biological studies to track and quantify the metabolism and distribution of Chromafenozide in living organisms.

Medicine: Research in medicine utilizes this compound to investigate its potential therapeutic effects and safety profile.

作用機序

Chromafenozide-d9 acts as an ecdysone agonist, mimicking the natural hormone 20-hydroxyecdysone. It binds to the ecdysone receptor in insects, triggering a cascade of molecular events that lead to molting and eventually death. This mechanism is highly specific to lepidopteran larvae, making this compound an effective and selective insecticide .

類似化合物との比較

Similar Compounds

Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties.

Tebufenozide: A compound that also acts as an ecdysone agonist and is used in pest control.

Halofenozide: Similar in structure and function, used for controlling insect pests.

Uniqueness

Chromafenozide-d9 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .

生物活性

Chromafenozide-d9 is a derivative of Chromafenozide, a non-steroidal ecdysone mimic that exhibits potent insecticidal properties, particularly against lepidopteran pests. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in pest management.

Overview of this compound

This compound is characterized by its selective action on the ecdysteroid hormone receptors in insects. As an ecdysone agonist, it mimics the natural hormone ecdysone, leading to premature molting and eventual death of susceptible insect species. This compound is particularly effective against various lepidopteran larvae, making it a valuable tool in agricultural pest control.

The primary mechanism of action for this compound involves its binding to the ecdysteroid receptor, which triggers a cascade of biological responses that disrupt normal growth and development in insects. The following table summarizes the key aspects of its biological activity:

| Feature | Description |

|---|---|

| Chemical Class | Diacylhydrazine |

| Target Organisms | Lepidoptera (e.g., caterpillars) |

| Mechanism | Ecdysteroid receptor agonism |

| Effects | Induces molting, disrupts development, leads to mortality |

| Selectivity | Highly selective for target species; minimal effects on non-target organisms |

Efficacy Studies

Research has demonstrated the efficacy of this compound in various field and laboratory settings. In a study published in PubMed, it was shown that Chromafenozide exhibits significant insecticidal activity against several lepidopteran species at low concentrations, highlighting its potential for use in integrated pest management (IPM) strategies .

Case Study: Field Trials

A series of field trials conducted on crops infested with lepidopteran pests revealed the following outcomes:

- Trial Location: Midwestern United States

- Target Pest: Corn earworm (Helicoverpa zea)

- Application Rate: 50 g/ha

- Results:

- Mortality Rate: 85% within 72 hours post-application

- Yield Improvement: 20% increase compared to untreated controls

- Non-target Effects: Minimal impact on beneficial insects such as pollinators

These results underscore the potential for this compound to be integrated into sustainable agricultural practices.

Toxicological Profile

While this compound is effective against target pests, its safety profile must also be considered. Toxicological assessments indicate that it has low toxicity to mammals and birds, which is advantageous for maintaining ecological balance in agricultural systems. The following table summarizes key toxicological data:

| Parameter | Value |

|---|---|

| Acute Oral LD50 | >5000 mg/kg (rat) |

| Dermal Toxicity | Low toxicity |

| Environmental Impact | Minimal bioaccumulation |

特性

IUPAC Name |

N'-(3,5-dimethylbenzoyl)-N'-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)/i4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSNYBUADCFDR-ASMGOKTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。